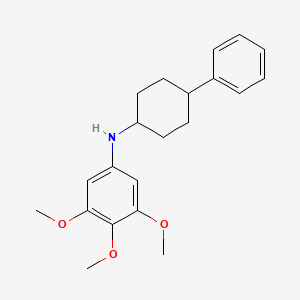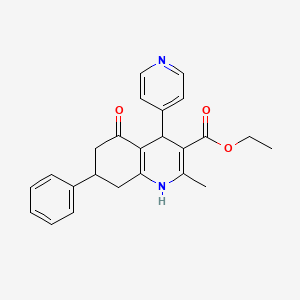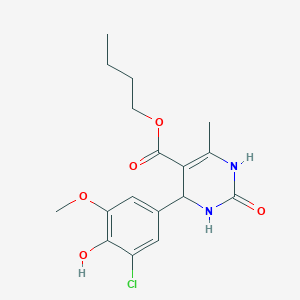![molecular formula C21H29N5O B5202642 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as PPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PPNP is a nicotinamide derivative that has shown promising results in various scientific studies, making it a subject of interest in the field of medicinal chemistry.
Mecanismo De Acción
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide acts by binding to the active site of its target enzymes, inhibiting their activity. This mechanism of action makes it a potential candidate for the development of enzyme inhibitors for various diseases.
Biochemical and Physiological Effects:
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are important signaling molecules involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One potential direction is the development of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide analogs with improved properties, such as increased solubility and potency. Another direction is the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs, to determine its potential synergistic effects. Additionally, the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in animal models and clinical trials can provide valuable insights into its potential applications in human health.
Métodos De Síntesis
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized through a multistep process that involves the reaction of 2-pyridinylpropylamine with nicotinic acid, followed by the addition of propylpiperazine and subsequent reduction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide.
Aplicaciones Científicas De Investigación
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anticancer properties, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
6-(4-propylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-12-25-13-15-26(16-14-25)20-9-8-18(17-24-20)21(27)23-11-5-7-19-6-3-4-10-22-19/h3-4,6,8-10,17H,2,5,7,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCVCQSNLTQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)